11-(3-butoxyphenyl)-10-(2-ethylhexanoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(3-butoxyphenyl)-10-(2-ethylhexanoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes a dibenzo[b,e][1,4]diazepin-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3-butoxyphenyl)-10-(2-ethylhexanoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, starting with the preparation of the dibenzo[b,e][1,4]diazepin-1-one core. This core can be synthesized through the reaction of 3-aminobenzoic acid with phosgene, followed by cyclization with o-phenylenediamine. The resulting intermediate is then subjected to further functionalization to introduce the butoxyphenyl and ethylhexanoyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
11-(3-butoxyphenyl)-10-(2-ethylhexanoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
11-(3-butoxyphenyl)-10-(2-ethylhexanoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 11-(3-butoxyphenyl)-10-(2-ethylhexanoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 11-CYCLOPROPYL-5,11-DIHYDRO-4-METHYL-6H-DIPYRIDO[3,2-B:2’,3’-E][1,4]DIAZEPIN-6-ONE
- 11-methyl-3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
11-(3-butoxyphenyl)-10-(2-ethylhexanoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C33H44N2O3 |
---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
6-(3-butoxyphenyl)-5-(2-ethylhexanoyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C33H44N2O3/c1-6-9-14-23(8-3)32(37)35-28-18-12-11-17-26(28)34-27-21-33(4,5)22-29(36)30(27)31(35)24-15-13-16-25(20-24)38-19-10-7-2/h11-13,15-18,20,23,31,34H,6-10,14,19,21-22H2,1-5H3 |
InChI Key |
KGYMHKNNSBSTMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=CC=C4)OCCCC |
Origin of Product |
United States |
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